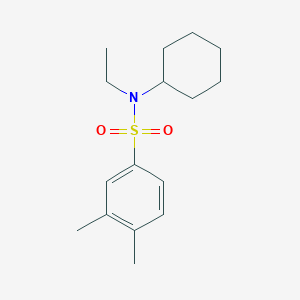![molecular formula C14H15Cl2NO3 B226427 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid, also known as DCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities. In
Wirkmechanismus
The mechanism of action of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately cell death. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, as well as cell signaling pathways. In addition, 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in lab experiments is its potential as a cancer therapy. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may enhance the effectiveness of chemotherapy drugs. However, there are also limitations to using 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in lab experiments. One limitation is the relatively low yield of the synthesis method, which may limit its availability for research. In addition, the mechanism of action of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid is not fully understood, which may make it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective cancer therapies. Another area of research is to explore its potential as an antibiotic, as it has been shown to inhibit the growth of certain bacteria. Additionally, research could be done to optimize the synthesis method of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid, potentially increasing its availability for research. Finally, research could be done to explore the potential use of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid in other scientific fields, such as neuroscience or immunology.
Synthesemethoden
The synthesis of 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid involves several steps. The starting material is 3,5-dichloroaniline, which is reacted with cyclohexanone in the presence of a base to form 3,5-dichlorophenylcyclohexanone. This intermediate is then reacted with phosgene and ammonia to form 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer therapy. 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy drugs. In addition, 2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacteria.
Eigenschaften
IUPAC Name |
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMUYYFJVFSVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)







![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)